molecular formula C17H16F3N3O4S B2578635 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2192745-60-9

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2578635
CAS No.: 2192745-60-9
M. Wt: 415.39
InChI Key: APXMQUUXLSXDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3N3O4S and its molecular weight is 415.39. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiviral Activities

Research on derivatives of the mentioned compound demonstrates significant potential in the development of anticancer and antiviral agents. A study described the synthesis and characterization of Celecoxib derivatives, showcasing their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These derivatives exhibited promising anticancer activity against human tumor cell lines without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or Celecoxib, indicating their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).

Organocatalysis and Hydrogenation

In the field of organocatalysis, derivatives of the compound have been utilized in the base-free transfer hydrogenation of ketones. A study highlighted the synthesis of precatalysts bearing pyridinesulfonamide ligands, which efficiently catalyzed the transfer hydrogenation of various ketones under air without the need for dried and degassed substrates or basic additives. This research points to the compound's application in developing environmentally friendly and efficient catalytic processes (A. Ruff et al., 2016).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of compounds related to "N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide" have been explored, particularly in the context of photosensitizing abilities suitable for photocatalytic applications. A study synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, investigating their photophysical and photochemical properties. These properties make the zinc(II) phthalocyanine a suitable candidate for photocatalytic applications, highlighting the versatile applications of the compound in materials science (Gülen Atiye Öncül et al., 2021).

Antimicrobial Activity

Derivatives of the compound have also been studied for their antimicrobial activity. A particular study focused on the synthesis, characterization, and evaluation of N-pyridin-3-yl-benzenesulfonamide for its antimicrobial properties. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a basis for developing new antimicrobial agents (A.O. Ijuomah et al., 2022).

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c18-17(19,20)27-14-3-5-15(6-4-14)28(25,26)22-10-12-8-13(11-21-9-12)23-7-1-2-16(23)24/h3-6,8-9,11,22H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXMQUUXLSXDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.